Norloline

Descripción general

Descripción

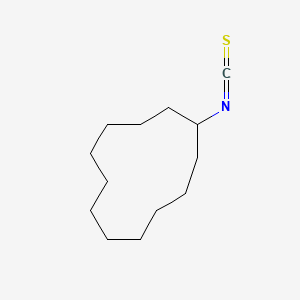

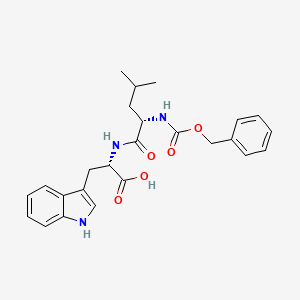

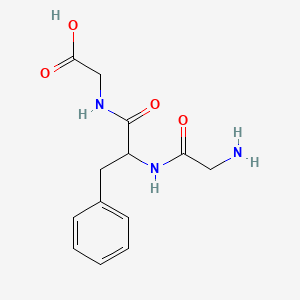

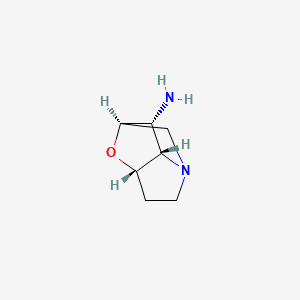

Norloline is a member of the loline alkaloids, a group of bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are produced by grasses infected with endophytic fungi of the genus Epichloë. This compound, specifically, is characterized by a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining the C-2 and C-7 carbons .

Mecanismo De Acción

Target of Action

Norloline, also known as N-Depropionyldecorticasine, is a member of the loline alkaloids . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . The primary targets of this compound are insect herbivores . The compound increases the resistance of endophyte-infected grasses to these insects, thereby playing a crucial role in the plant’s defense mechanism .

Mode of Action

This compound interacts with its targets (insect herbivores) by acting as an insecticidal and insect-deterrent compound It is known that different substituents at the c-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition, and a reductive amination .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as the drug’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The primary result of this compound’s action is increased resistance of endophyte-infected grasses to insect herbivores . This resistance may also protect the infected plants from environmental stresses such as drought and spatial competition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in grasses is associated with the presence of endophytic fungal symbionts of the genus Epichloë . Environmental stresses such as drought and spatial competition may also influence the production and action of this compound .

Análisis Bioquímico

Biochemical Properties

Norloline is a small alkaloid that has been known for decades . It is the eponymous member of a family of alkaloids that were initially isolated from tall fescue grasses but were later found in many other plant families . The basic chemical structure of this compound comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield this compound species that have variable bioactivity against insects .

Cellular Effects

This compound increases resistance of endophyte-infected grasses to insect herbivores, and may also protect the infected plants from environmental stresses such as drought and spatial competition . They are alkaloids, organic compounds containing basic nitrogen atoms .

Molecular Mechanism

The asymmetric total synthesis of this compound, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition and a reductive amination to establish the four contiguous stereogenic centers and construct the strained oxygen-bridge under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One efficient synthetic route includes a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These steps are marked by high chemo- and stereoselectivity, making the synthesis both efficient and practical.

Industrial Production Methods: Industrial production of norloline is not widely documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The production would require careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Norloline undergoes various chemical reactions, including:

Oxidation: Conversion to N-formyl loline.

Reduction: Formation of N-methyl loline.

Substitution: Introduction of different functional groups at the C-1 amine.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Often uses reducing agents such as lithium aluminum hydride.

Substitution: Can involve a variety of reagents depending on the desired functional group, such as alkyl halides for alkylation reactions.

Major Products:

N-formyl loline: Formed through oxidation.

N-methyl loline: Formed through reduction.

N-acetylthis compound: Formed through acetylation reactions.

Aplicaciones Científicas De Investigación

Norloline and its derivatives have several scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.

Biology: Investigated for its role in plant-fungal symbiosis and its effects on insect herbivores.

Industry: Used in agriculture to protect crops from insect pests.

Comparación Con Compuestos Similares

- Loline

- N-methyl loline

- N-formyl loline

- N-acetylnorloline

Propiedades

IUPAC Name |

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXQTNEGHNRMN-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4839-19-4 | |

| Record name | Norloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.